2-{4-[(2,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
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Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and piperazine moieties. Common reagents and conditions include:
Starting Materials: Quinoxaline derivatives, pyrazole derivatives, and piperazine derivatives.
Reagents: Sulfonyl chlorides, base catalysts (e.g., triethylamine), and solvents (e.g., dichloromethane).
Conditions: Reflux, inert atmosphere (e.g., nitrogen), and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, purification processes, and yield maximization are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.
Piperazine Derivatives: Compounds containing piperazine rings with different substituents.
Uniqueness
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H28N6O2S |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline |
InChI |
InChI=1S/C25H28N6O2S/c1-17-9-10-23(18(2)15-17)34(32,33)30-13-11-29(12-14-30)24-25(31-20(4)16-19(3)28-31)27-22-8-6-5-7-21(22)26-24/h5-10,15-16H,11-14H2,1-4H3 |
InChI Key |
ZJBICUWFTJAJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3N5C(=CC(=N5)C)C)C |
Origin of Product |
United States |
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